molecular formula C17H12Br2N2O2S B3206396 N-(2-bromophenyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide CAS No. 1040668-40-3

N-(2-bromophenyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide

Cat. No. B3206396
CAS RN: 1040668-40-3
M. Wt: 468.2 g/mol
InChI Key: WHISZPDBJBVVHZ-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide, also known as BPTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPTAA is a thioacetamide derivative that contains a bromophenyl and oxazole moiety, which makes it a versatile compound for research purposes.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide is not fully understood. However, it is believed to exert its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and reducing oxidative stress. N-(2-bromophenyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide has also been shown to inhibit the activity of certain enzymes that are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide has been shown to have a significant effect on various biochemical and physiological processes in the body. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(2-bromophenyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide has also been shown to have a protective effect on the liver by reducing oxidative stress and preventing liver damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-bromophenyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide in lab experiments is its versatility. N-(2-bromophenyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide can be used in a wide range of studies, including cancer research, inflammation studies, and oxidative stress studies. However, one of the limitations of using N-(2-bromophenyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide is its potential toxicity. N-(2-bromophenyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide has been shown to exhibit cytotoxic effects in some cell lines, which may limit its use in certain studies.

Future Directions

There are several future directions for research on N-(2-bromophenyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide. One area of interest is the development of N-(2-bromophenyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide-based drugs for the treatment of cancer and other diseases. Another area of interest is the study of the mechanism of action of N-(2-bromophenyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide, which may help to identify new targets for cancer therapy. Additionally, further studies are needed to determine the safety and efficacy of N-(2-bromophenyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide in humans.

Scientific Research Applications

N-(2-bromophenyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide has been extensively studied for its potential applications in various fields of science. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. N-(2-bromophenyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide has also been shown to have a significant inhibitory effect on the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

N-(2-bromophenyl)-2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Br2N2O2S/c18-12-5-3-4-11(8-12)15-9-20-17(23-15)24-10-16(22)21-14-7-2-1-6-13(14)19/h1-9H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHISZPDBJBVVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Br2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromophenyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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